

Chemical and physical properties of 2-Methyltryptamine.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyltryptamine

Cat. No.: B130797

[Get Quote](#)

An In-depth Technical Guide to the Chemical and Physical Properties of **2-Methyltryptamine**

Authored by: Gemini, Senior Application Scientist

Date: January 9, 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic analysis, pharmacology, and safety considerations for **2-Methyltryptamine** (2-MT). As a tryptamine derivative, 2-MT is of interest to researchers in neuroscience, pharmacology, and medicinal chemistry for its interactions with serotonergic systems. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, technically accurate information to support laboratory work and theoretical understanding.

Introduction to 2-Methyltryptamine

2-Methyltryptamine (2-MT), also known by the systematic IUPAC name 2-(2-methyl-1H-indol-3-yl)ethanamine, is a substituted tryptamine and a structural analog of the neurotransmitter serotonin.^[1] The defining feature of its structure is a methyl group at the 2-position of the indole ring, which distinguishes it from its parent compound, tryptamine. This substitution significantly alters its pharmacological profile, leading to reduced activity at serotonin receptors compared to tryptamine.^[1] While not as widely studied as other tryptamines, 2-MT and its derivatives are valuable tools for probing the structure-activity relationships of serotonergic

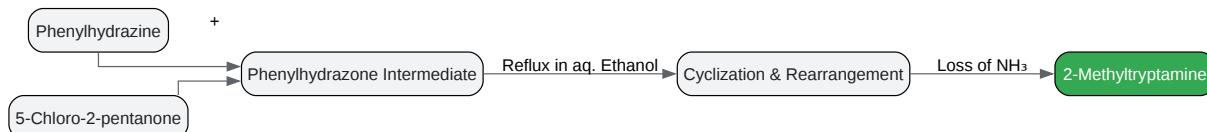
ligands.^[1]^[2] This guide synthesizes the current knowledge on 2-MT to provide a foundational resource for its scientific investigation.

Chemical and Physical Properties

The fundamental chemical and physical properties of **2-Methyltryptamine** are summarized below. These data are crucial for its proper handling, storage, and use in experimental settings.

Property	Value	Reference(s)
IUPAC Name	2-(2-methyl-1H-indol-3-yl)ethanamine	[1][3]
Common Names	2-MT, 2-Me-T, 2-Methyl-T	[1]
CAS Number	2731-06-8	[1][3]
Molecular Formula	C ₁₁ H ₁₄ N ₂	[1][3]
Molar Mass	174.247 g·mol ⁻¹	[1]
Melting Point	108 °C	[Biosynth]
Appearance	Solid (form not specified in literature)	[4]
SMILES	CC1=C(C2=CC=CC=C2N1)C CN	[1]
InChI	InChI=1S/C11H14N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7,12H2,1H3	[1]
Storage Conditions	Store at 2°C - 8°C, under an inert atmosphere (e.g., Nitrogen)	[Biosynth]

Note: Data on boiling point, pKa, and specific solubility in various solvents for **2-Methyltryptamine** are not readily available in the cited literature. For related compounds, N-methyltryptamine has a reported boiling point of 160-170 °C at 0.01 Torr, and α-methyltryptamine has a boiling point of 142 °C at 0.1 Torr.^[5]^[6] The hydrochloride salt of α-


methyltryptamine is soluble in DMF (11 mg/ml), DMSO (11 mg/ml), Ethanol (20 mg/ml), and PBS (pH 7.2) (5 mg/ml).[7] 5-Methoxy- α -methyltryptamine hydrochloride is soluble in methanol and slightly soluble in water.[8]

Synthesis of 2-Methyltryptamine

The most notable and scalable synthesis of **2-Methyltryptamine** is the Grandberg indole synthesis, which is a modification of the Fischer indole synthesis.[9] This method provides an efficient one-pot procedure from readily available starting materials.[10]

Grandberg Synthesis of 2-Methyltryptamine

This synthesis involves the reaction of phenylhydrazine with 5-chloro-2-pentanone. The reaction proceeds through the formation of a phenylhydrazone, followed by cyclization and rearrangement to form the indole ring system.[9]

[Click to download full resolution via product page](#)

Caption: Grandberg synthesis of **2-Methyltryptamine**.

Experimental Protocol: Grandberg Synthesis

The following protocol is a generalized procedure based on the literature.[9][10]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine in aqueous ethanol.
- Addition of Ketone: To the stirred solution, add a stoichiometric amount of 5-chloro-2-pentanone.

- Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).
- Workup: Cool the reaction mixture to room temperature. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent, such as toluene, to yield **2-Methyltryptamine** as a crystalline solid.
[\[10\]](#)

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of **2-Methyltryptamine**.

Mass Spectrometry (MS)

The mass spectrum of **2-Methyltryptamine** is characterized by a prominent molecular ion peak and a base peak resulting from the cleavage of the ethylamine side chain.

m/z	Relative Intensity	Proposed Fragment
174	~13%	[M] ⁺ (Molecular Ion)
144	100% (Base Peak)	[M - CH ₂ NH ₂] ⁺ (Loss of the aminoethyl side chain)
143	~12%	[M - CH ₂ NH ₂ - H] ⁺
130	~7%	Further fragmentation
77	~7%	Phenyl fragment

Data sourced from PubChem, GC-MS spectrum.[\[3\]](#)

The primary fragmentation pathway for tryptamines is the α -cleavage (beta-cleavage relative to the indole ring), which involves the breaking of the bond between the α and β carbons of the

ethylamine side chain.[\[11\]](#)[\[12\]](#)[\[13\]](#) This results in the formation of a stable quinolinium-like cation with m/z 144, which is the base peak for **2-Methyltryptamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly available spectra are limited, the expected signals in the ^1H and ^{13}C NMR spectra of **2-Methyltryptamine** can be predicted based on its structure.[\[3\]](#)

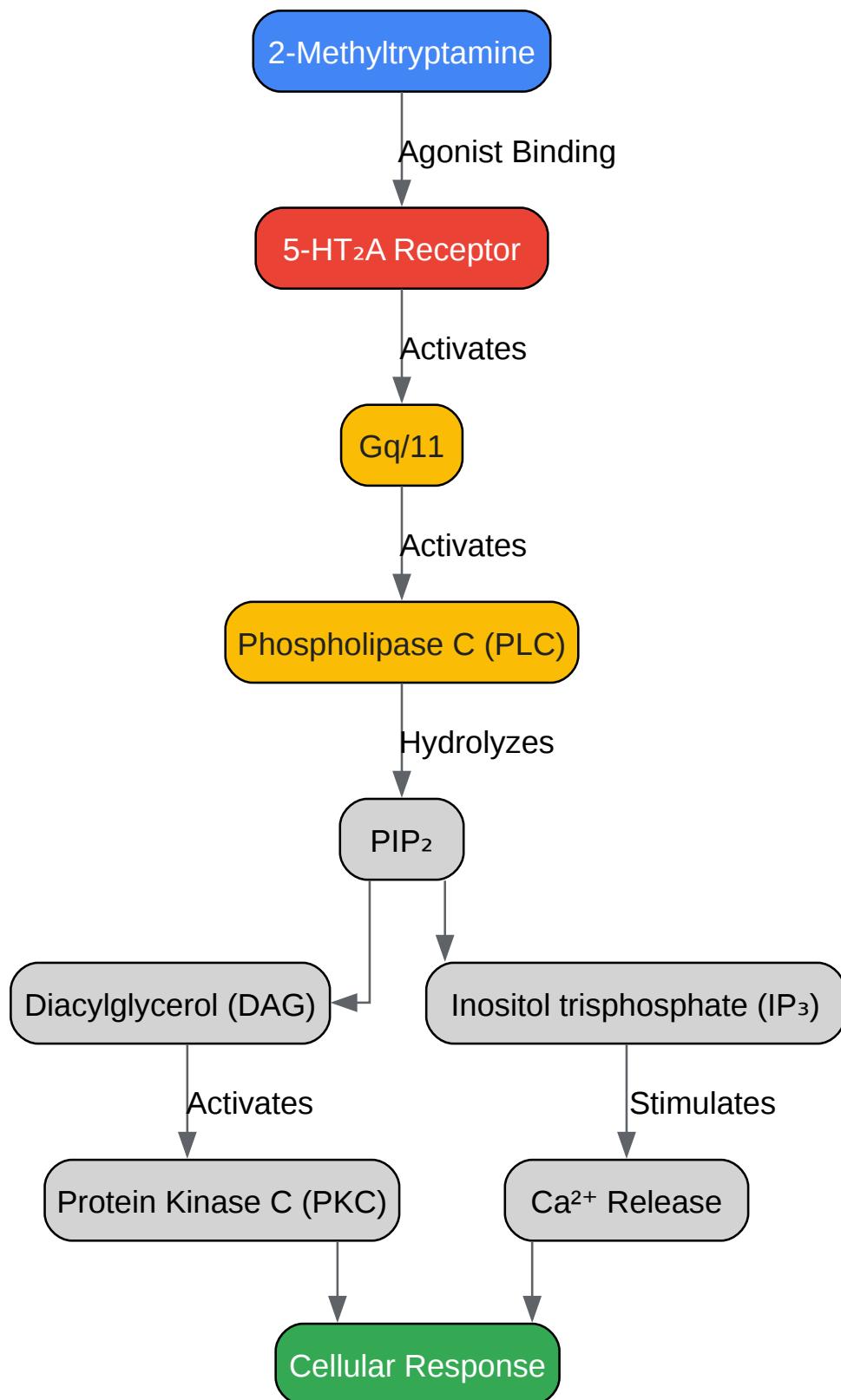
- ^1H NMR: Expected signals would include those for the aromatic protons on the indole ring, a singlet for the indole N-H proton, signals for the two methylene groups of the ethylamine side chain, a singlet for the methyl group at the C2 position, and a broad singlet for the amine (NH_2) protons.
- ^{13}C NMR: Expected signals would include those for the eight carbons of the indole ring system, the two carbons of the ethylamine side chain, and the carbon of the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Methyltryptamine** would be expected to show characteristic absorption bands for its functional groups:

- N-H stretching: A broad band in the region of 3300-3500 cm^{-1} corresponding to the primary amine and the indole N-H.
- C-H stretching: Bands in the region of 2850-3100 cm^{-1} for the aliphatic and aromatic C-H bonds.
- C=C stretching: Aromatic ring stretching absorptions in the region of 1450-1600 cm^{-1} .

Pharmacology


2-Methyltryptamine is a serotonin receptor agonist, though its affinity and potency are significantly lower than that of tryptamine.[\[1\]](#)

Receptor Binding Profile

The following table summarizes the reported receptor binding affinities (Ki) and functional activities (EC₅₀) of **2-Methyltryptamine** at human serotonin receptors.

Receptor	Ki (nM)	EC ₅₀ (nM)	Reference
5-HT _{1A}	1,095	12,534	[1]
5-HT _{2A}	7,774	4,598	[1]

These values indicate a 34-fold lower affinity for the 5-HT_{1A} receptor and a 3.2-fold lower affinity for the 5-HT_{2A} receptor compared to tryptamine.[1] Its potency as an agonist is also 14-fold and 19-fold lower at the 5-HT_{1A} and 5-HT_{2A} receptors, respectively, compared to tryptamine.[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 2-Methyl-1H-indole-3-ethylamine | C11H14N2 | CID 75949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyltryptamine | C11H14N2 | CID 6088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. swgdrug.org [swgdrug.org]
- 9. m.youtube.com [m.youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Chemical and physical properties of 2-Methyltryptamine.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130797#chemical-and-physical-properties-of-2-methyltryptamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com